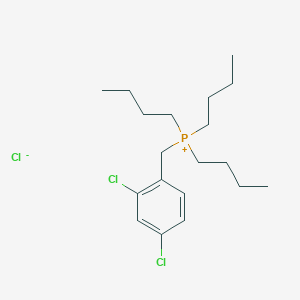![molecular formula C15H24O B085876 1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene CAS No. 13786-79-3](/img/structure/B85876.png)
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene is a chemical compound with the molecular formula C15H24O. It is known for its distinctive woody and amber scent, making it a valuable component in the fragrance industry . This compound is also referred to as woody epoxide or trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene can be synthesized through a series of chemical reactions. The synthetic route typically involves the cyclization of appropriate starting materials, followed by dehydration and deprotonation steps . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of specialized equipment to handle volatile intermediates and ensure safety .
Analyse Chemischer Reaktionen
Types of Reactions
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Research explores its potential biological activities and interactions with biomolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic uses are ongoing.
Industry: Beyond fragrances, it is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, whether in fragrance, pharmaceuticals, or other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5,9-Trimethylcyclododeca-5,9-diene-1,2-epoxide
- 13-Oxabicyclo[10.1.0]trideca-4,8-diene, trimethyl-
- Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
Uniqueness
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene is unique due to its specific structure, which imparts distinct chemical properties and a characteristic woody scent. This makes it particularly valuable in the fragrance industry compared to other similar compounds .
Eigenschaften
CAS-Nummer |
13786-79-3 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(4Z,8Z)-1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene |
InChI |
InChI=1S/C15H24O/c1-12-6-4-7-13(2)9-10-14-15(3,16-14)11-5-8-12/h7-8,14H,4-6,9-11H2,1-3H3/b12-8-,13-7- |
InChI-Schlüssel |
PAZWFUGWOAQBJJ-SVGXSMIJSA-N |
SMILES |
CC1=CCCC2(C(O2)CCC(=CCC1)C)C |
Isomerische SMILES |
C/C/1=C/CCC2(C(O2)CC/C(=C\CC1)/C)C |
Kanonische SMILES |
CC1=CCCC2(C(O2)CCC(=CCC1)C)C |
Key on ui other cas no. |
13786-79-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















